Vasorelaxant Activity: EC50 Comparison of 6-Phenylpyridazin-3(2H)-one Derivatives vs. Hydralazine Standard
6-Phenylpyridazin-3(2H)-one derivatives demonstrate superior vasorelaxant potency compared with the clinical standard hydralazine. The acid derivative 5 exhibited an EC50 of 0.339 μM, its ester analog 4 showed EC50 = 1.225 μM, and the 4-methoxyphenylhydrazide derivative 10c showed EC50 = 1.204 μM, all markedly more potent than hydralazine's EC50 of 18.210 μM under identical assay conditions [1].
| Evidence Dimension | Vasorelaxant activity (EC50) |
|---|---|
| Target Compound Data | Derivative 5: EC50 = 0.339 μM; Derivative 4: EC50 = 1.225 μM; Derivative 10c: EC50 = 1.204 μM |
| Comparator Or Baseline | Hydralazine (standard vasodilator): EC50 = 18.210 μM |
| Quantified Difference | Derivative 5: ~54-fold more potent; Derivatives 4 and 10c: ~15-fold more potent |
| Conditions | In vitro vasorelaxant activity screening using isolated tissue preparation |
Why This Matters
This data identifies 6-phenylpyridazin-3(2H)-one as a validated hit scaffold for vasorelaxant lead optimization with derivatives achieving >50× potency improvement over the clinical standard, providing procurement justification for cardiovascular drug discovery programs.
- [1] Allam HA, Kamel AA, El-Daly M, George RF. Synthesis and vasodilator activity of some pyridazin-3(2H)-one based compounds. Future Med Chem. 2020;12(1):37-50. View Source
